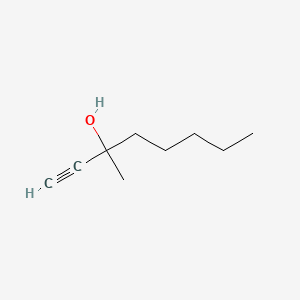

3-Methyl-1-octyn-3-ol

Description

Classification and Structural Features within the Alkynyl Alcohol Class

3-Methyl-1-octyn-3-ol, with the chemical formula C9H16O, belongs to the class of organic compounds known as alkynyl alcohols or alkynols. epa.gov This classification signifies the presence of two key functional groups: a hydroxyl (-OH) group and an alkyne (-C≡C-) group. The structure of this compound is characterized by an eight-carbon chain with a methyl group and a hydroxyl group both attached to the third carbon atom. The triple bond is located at the first carbon position (a terminal alkyne). stenutz.eu This arrangement makes it a tertiary alcohol, as the carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms. The presence of both the nucleophilic hydroxyl group and the reactive triple bond within the same molecule allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Key Structural Features:

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, influencing its reactivity, particularly in substitution and elimination reactions.

Terminal Alkyne: The carbon-carbon triple bond is at the end of the carbon chain, which is a common feature in many synthetic and naturally occurring alkynes.

Chiral Center: The carbon atom at the third position is a stereocenter, meaning this compound can exist as two different enantiomers.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.23 g/mol epa.gov |

| Density | 0.885 g/cm³ lookchem.com |

| Boiling Point | 169.4°C at 760 mmHg lookchem.com |

| Flash Point | 57°C lookchem.com |

| Refractive Index | 1.456 lookchem.com |

Natural Occurrence and Isolation from Biological Sources (e.g., Oenanthe crocata L.)

This compound has been identified as a naturally occurring compound in certain plant species. Notably, it has been isolated from the essential oil of the seeds of Oenanthe crocata L., commonly known as hemlock water-dropwort. tandfonline.comresearchgate.net This plant is endemic to Sardinia and Corsica. tandfonline.comresearchgate.net The chemical composition of the essential oil from the seeds of Oenanthe crocata has been studied using analytical and spectroscopic methods, leading to the identification and isolation of several compounds, including this compound (referred to in some sources as 1-octyn-3-ol-3-methyl). tandfonline.comresearchgate.netulb.ac.be It is important to note that the presence of this and other toxic compounds, such as 8,10-heptadecadiene-4,6-diyne-1,12-diol, has been observed in the seeds, while they are absent in the oils from the leaves and flowers of the plant. researchgate.net The isolation of this compound from Oenanthe crocata typically involves the extraction of the essential oil from the plant material, followed by chromatographic techniques to separate the individual components.

Historical Context and Significance in Organic Synthesis

The significance of alkynyl alcohols like this compound in organic synthesis is well-established. These compounds serve as important intermediates for the synthesis of a wide range of more complex molecules. The acetylenic unit is a versatile functional group that can be transformed into various other functionalities, making it a valuable tool for synthetic chemists. Historically, the development of methods for the synthesis of chiral propargyl alcohols has been a significant area of research. orgsyn.org The asymmetric reduction of α,β-acetylenic ketones is a common strategy to produce optically active alkynyl alcohols. orgsyn.org

The reactivity of the triple bond in this compound allows it to participate in reactions such as hydration, hydrogenation, and various coupling reactions, expanding its synthetic utility. For instance, the acetylenic unit can serve as a precursor for the synthesis of alkaloids, prostaglandins, steroids, and antibiotics. barc.gov.in While specific research on the extensive synthetic applications of this compound is not as widespread as for some other alkynols, its structural motifs are relevant to the synthesis of biologically active compounds. For example, related structures are explored for their potential as insect attractants. researchgate.net The general class of tertiary alcohols, to which this compound belongs, has also been investigated in applications such as the formation of formulations for use in atomic layer deposition (ALD) processes. patentorder.com The ability to synthesize and manipulate chiral alkynyl alcohols continues to be a focus in the pursuit of enantioselective synthesis of complex natural products and pharmaceuticals. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyloct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-6-7-8-9(3,10)5-2/h2,10H,4,6-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDMJPAJZFSKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865104 | |

| Record name | (+/-)-3-Methyl-1-octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methyl-1-octyn-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23580-51-0 | |

| Record name | 3-Methyl-1-octyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23580-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyn-3-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyn-3-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-3-Methyl-1-octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloct-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereochemical Control of 3 Methyl 1 Octyn 3 Ol and Analogues

Chemo- and Regioselective Synthetic Strategies for Alkynyl Alcohols

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules like alkynyl alcohols. mdpi.comrsc.orgorcid.org This involves directing a reaction to a specific functional group within a molecule that has multiple reactive sites (chemoselectivity) and controlling the orientation of that reaction (regioselectivity).

Acetylene (B1199291) Addition Reactions to Carbonyl Compounds

A primary method for synthesizing tertiary alkynyl alcohols, including 3-methyl-1-octyn-3-ol, is through the addition of an acetylide to a ketone. google.com This reaction typically involves deprotonating a terminal alkyne, such as acetylene, with a strong base to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbon of a ketone, like 2-octanone (B155638), to form the corresponding tertiary alcohol. ontosight.aiscribd.com

The choice of base and reaction conditions is critical to the success of this method. While strong bases like sodium amide or Grignard reagents are traditionally used, newer methods employ catalytic amounts of weaker bases, such as potassium tert-butoxide, under specific conditions. google.com For instance, the reaction of phenylacetylene (B144264) with 3-pentanone (B124093) in the presence of catalytic potassium tert-butoxide in dimethyl sulfoxide (B87167) yields 3-ethyl-1-phenyl-1-pentyn-3-ol. google.com

| Reactants | Base/Catalyst | Product |

| Acetylene, 2-Octanone | Strong Base (e.g., Grignard reagent) | This compound |

| Phenylacetylene, 3-Pentanone | Potassium tert-butoxide (catalytic) | 3-Ethyl-1-phenyl-1-pentyn-3-ol |

| 2-Methyl-3-butyn-2-ol, Cyclohexanone | Potassium tert-butoxide (catalytic) | 1-(3-Hydroxy-3-methyl-1-butynyl)cyclohexanol |

Hydroxylation and Related Derivatization Reactions

Hydroxylation reactions offer another pathway to alkynyl alcohols. One notable method involves the α-hydroxylation of α-alkynyl carbonyl compounds using o-iodoxybenzoic acid (IBX). acs.orgnih.govorganic-chemistry.org This approach provides a convenient way to construct tertiary alcohols under mildly acidic conditions, avoiding the need for strong bases to form enolates. acs.orgorganic-chemistry.org The reaction is selective for the α-position of the carbonyl group and works well for a variety of α-alkynyl ketones, yielding tertiary alcohols in good yields (55-91%). acs.orgorganic-chemistry.org

The reaction mechanism is believed to involve an oxygen transfer from IBX to the carbonyl compound, with the alkynyl group playing a crucial role in facilitating this transfer at room temperature. acs.org This method is particularly useful as it tolerates various functional groups and provides a practical alternative to traditional α-hydroxylation procedures. organic-chemistry.org

Another important derivatization is the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols to form exocyclic enol ethers. nih.govacs.org Lanthanide-based catalysts have proven effective for this transformation, showing high regioselectivity and rapid reaction rates at room temperature. nih.gov The reaction is generally faster for terminal alkynyl alcohols compared to internal ones, suggesting that steric factors are significant. nih.govacs.org

Enantioselective and Diastereoselective Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis, particularly for producing chiral molecules that have specific biological activities.

Asymmetric Reduction Methods for Chiral Alkynyl Alcohols

The asymmetric reduction of prochiral alkynyl ketones (ynones) is a powerful strategy for producing chiral propargyl alcohols. researchgate.netuib.no Various chemical and biocatalytic methods have been developed for this purpose.

Chemical methods often employ chiral reducing agents or catalysts. sci-hub.st For example, the reduction of conjugated alkynyl ketones with borane (B79455) methyl sulfide (B99878) complex in the presence of a chiral oxazaborolidine catalyst provides propargyl alcohols with high enantioselectivity. sci-hub.st The steric bulk of the substituents on the ynone can influence the degree of selectivity. sci-hub.st Another effective reagent is TarB-NO2, which, in combination with sodium borohydride, can reduce alkynyl ketones to chiral propargyl alcohols with high enantiomeric excesses. nih.govscribd.com

Biocatalytic asymmetric reduction using enzymes like alcohol dehydrogenases offers an environmentally friendly alternative with high enantioselectivity. researchgate.net For instance, whole cells of Bacillus cereus TQ-2 have been used to reduce various ketones to their corresponding (R)-alcohols with excellent conversion and enantiomeric excess. researchgate.net

| Ynone Substrate | Reducing Agent/Catalyst | Chiral Product | Enantiomeric Excess (ee) |

| 1-Octyn-3-one | B-3-pinanyl-9-borabicyclo[3.3.1]nonane | (R)-(+)-1-Octyn-3-ol | >95% |

| Highly branched aliphatic ynones | TarB-NO2, NaBH4 | Chiral propargyl alcohol | up to 90% |

| Acetophenone | Bacillus cereus TQ-2 | (R)-1-Phenylethanol | 99% |

Enzymatic Biocatalysis for Chiral Resolution

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. Enzymatic kinetic resolution is particularly effective for producing enantiomerically pure alcohols. nih.govacs.org This process involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols, including tertiary propargylic alcohols. mdpi.comresearchgate.net For example, lipase (B570770) A from Candida antarctica (CAL-A) can catalyze the enantioselective esterification of various tertiary alcohols. researchgate.net The resolution of racemic 1-octyn-3-ol (B1346985) has been achieved using lipase-catalyzed transesterification in non-aqueous media. barc.gov.in

A bienzymatic cascade reaction has also been developed for the deracemization of propargylic alcohols. nih.gov In this system, a peroxygenase from Agrocybe aegerita oxidizes the racemic alcohol to the corresponding ketone. Subsequently, an enantioselective alcohol dehydrogenase reduces the ketone to a single enantiomer of the alcohol. nih.govacs.org For instance, the (R)-selective alcohol dehydrogenase from Lactobacillus kefir or the (S)-selective alcohol dehydrogenase from Thermoanaerobacter brokii can be used to produce the desired enantiomerically pure alcohol. nih.govacs.org

| Racemic Alcohol | Enzyme(s) | Method | Product |

| 1-Octyn-3-ol | Lipase | Kinetic Resolution | Enantiopure 1-octyn-3-ol |

| Propargylic Alcohols | Peroxygenase (Agrocybe aegerita), Alcohol Dehydrogenase (Lactobacillus kefir or Thermoanaerobacter brokii) | Deracemization | (R)- or (S)-Propargylic Alcohol |

| Tertiary Alcohols | Candida antarctica Lipase A (CAL-A) | Enantioselective Esterification | Enantiopure Tertiary Alcohol |

Chiral Auxiliary and Ligand-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. This strategy has been applied to the asymmetric synthesis of tertiary alcohols. nih.gov For instance, a toluene (B28343) sulfinyl group can act as a chiral auxiliary to direct the addition of organometallic reagents, such as lithium acetylides, to ketones, yielding tertiary alcohols in diastereomerically and enantiomerically pure forms. nih.gov

Ligand-controlled asymmetric catalysis is another powerful tool. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs the stereochemical course of the reaction. researchgate.net For example, copper catalysts with chiral bis(oxazoline) (Box) ligands have been used in the asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters to produce linear chiral N,O-ketals with high enantioselectivity. nih.gov The choice of ligand is critical, as different ligands can lead to different levels of stereocontrol and even reverse the regioselectivity of a reaction. researchgate.net For instance, in the rhodium-catalyzed arylation of aryl(alkyl)alkynes, the use of different diene ligands can switch the regioselectivity between α- and β-addition. researchgate.net

Process Optimization and Scalability Considerations

The industrial production and advanced laboratory synthesis of this compound and its analogues necessitate rigorous process optimization to ensure high efficiency, cost-effectiveness, and safety. The primary synthetic route involves the nucleophilic addition of an acetylide to a ketone, typically the reaction of an ethynyl (B1212043) organometallic reagent with 2-pentanone or the addition of a methyl organometallic reagent to 1-octyn-3-one. The Grignard reaction is a conventional and scalable method for this transformation. libretexts.org Optimizing this process for large-scale applications focuses on maximizing product yield while minimizing the formation of impurities and managing reaction exothermicity.

A critical aspect of synthesizing tertiary alcohols like this compound via the Grignard reaction is controlling the reaction conditions to enhance yield and prevent side reactions. The addition of a Grignard reagent to a carbonyl compound is often fast, but several factors can lead to reduced yields and the formation of byproducts. dtu.dkrsc.org

Key optimization parameters include temperature, rate of reagent addition, and stoichiometry. For instance, the reaction of a Grignard reagent with a ketone is highly exothermic; therefore, maintaining a low temperature (e.g., below 40°C) is crucial to prevent side reactions. google.com Cryogenic temperatures (e.g., -40°C to -78°C) can be essential for achieving high selectivity, especially in reactions involving more sensitive substrates, by minimizing the rate of side reactions relative to the desired nucleophilic addition. dtu.dkresearchgate.net

Side products in this synthesis can arise from several pathways. If an ester is used as a precursor to the ketone, double addition of the Grignard reagent can occur, leading to an undesired tertiary alcohol. libretexts.org When using a ketone starting material, enolization of the ketone by the basic Grignard reagent can reduce the yield of the desired alcohol. Furthermore, during the acidic workup, the tertiary alcohol product can undergo dehydration, especially if excess acid and heat are applied. rsc.org Careful control of quenching conditions is therefore necessary.

Strategies to minimize these side products include the slow, controlled addition of the Grignard reagent to the ketone solution to maintain a low concentration of the nucleophile and manage heat evolution. Using the correct stoichiometry is also vital; while a slight excess of the Grignard reagent can ensure complete conversion of the ketone, a large excess can promote side reactions and complicate the purification process. rsc.org Flow chemistry represents an advanced approach, offering precise control over reaction parameters like temperature and residence time, thereby enabling the optimization of sequential Grignard additions and minimizing byproduct formation. dtu.dkresearchgate.net

Table 1: Strategies for Yield Enhancement and Side Product Minimization in Tertiary Alkynyl Alcohol Synthesis

| Parameter | Optimization Strategy | Rationale | Potential Side Products Minimized |

|---|---|---|---|

| Temperature | Maintain low temperatures (e.g., 0°C to -78°C) | Reduces the rate of side reactions and controls exothermicity. dtu.dkresearchgate.net | Enolization byproducts, products of elimination (dehydration). |

| Reagent Addition | Slow, controlled addition of Grignard reagent | Prevents localized high concentrations of base and manages heat generation. | Enolization, dimerisation, and other base-catalyzed side reactions. |

| Stoichiometry | Use of slight excess (e.g., 1.1-2.0 equivalents) of Grignard reagent | Ensures complete consumption of the ketone starting material. dtu.dk | Unreacted starting material. |

| Solvent | Use of coordinating solvents (e.g., THF, MeTHF) | Solvates the magnesium species, influencing reagent reactivity and aggregation state. dtu.dk | Varies depending on the specific reaction; solvent choice can affect reaction rate and selectivity. |

| Workup | Careful quenching with a non-protic acid source at low temperature | Neutralizes the reaction mixture and protonates the alkoxide without promoting dehydration of the tertiary alcohol. rsc.org | Dehydration products (alkenes). |

While Grignard reactions provide a fundamental route to this compound, modern synthetic chemistry has seen the emergence of highly efficient catalytic systems for the alkynylation of ketones. These catalysts offer advantages in terms of selectivity, functional group tolerance, and milder reaction conditions.

Palladium catalysts, in particular, have proven versatile in reactions involving alkynes and tertiary alcohols. researcher.life Although less common for the direct synthesis of this compound from 2-pentanone and acetylene, palladium catalysis is crucial for subsequent transformations of tertiary propargylic alcohols or for constructing complex analogues. organic-chemistry.org For example, palladium-catalyzed domino processes starting from tertiary propargylic alcohols can be used to rapidly assemble complex heterocyclic structures. organic-chemistry.org These reactions often involve the in-situ formation of an arylpalladium species that then interacts with the alkyne. organic-chemistry.org Other palladium-catalyzed reactions include intramolecular additions of aryl halides to carbonyl groups to form cyclic tertiary alcohols with high stereoselectivity. beilstein-journals.org Furthermore, palladium catalysts are used in the selective hydrogenation of alkynes; for instance, a PdCl2 catalyst has demonstrated remarkable efficiency (TOF₀ up to 440 s⁻¹) for the semi-hydrogenation of 3-methyl-1-pentyn-3-ol (B165628), an analogue of this compound, to the corresponding alkene with high selectivity (>95%). csic.es

Beyond palladium, a range of other transition metal catalysts have been developed for the direct and enantioselective alkynylation of ketones, which is key for producing chiral analogues of this compound.

Rhodium (Rh): Chiral CCN pincer Rh(III) complexes have been shown to catalyze the direct asymmetric alkynylation of certain ketones with terminal alkynes, producing chiral propargyl alcohols with high enantioselectivity. nii.ac.jp

Nickel (Ni): Cation-binding salen nickel complexes are effective for the enantioselective alkynylation of trifluoromethyl ketones, achieving high yields (up to 99%) and enantioselectivities (up to 97% ee) with substoichiometric amounts of base. nih.gov

Silver (Ag): N-Heterocyclic carbene (NHC) silver(I) complexes are highly active catalysts for the alkynylation of ketones under mild conditions and in the presence of air, without requiring additional additives. researchgate.net

Indium (In): Indium(III) catalysts have been developed for the alkynylation of carbonyl compounds, where the catalyst is believed to dually activate both the terminal alkyne and the carbonyl electrophile. nih.gov

These catalytic systems represent the forefront of synthetic methodology, enabling the efficient and often stereocontrolled synthesis of a diverse range of tertiary alkynyl alcohols.

Table 2: Comparison of Catalytic Systems for Ketone Alkynylation

| Catalyst System | Ketone Substrate Example | Alkyne Substrate Example | Typical Conditions | Key Advantages |

|---|---|---|---|---|

| Chiral CCN Pincer Rh(III) | Trifluoroacetophenone | Phenylacetylene | Toluene, 60°C or neat | High enantioselectivity in asymmetric synthesis. nii.ac.jp |

| Cation-Binding Salen Ni(II) | Trifluoromethyl ketones | Various terminal alkynes | KOt-Bu (substoichiometric), open to air | High yield and enantioselectivity, air-tolerant. nih.gov |

| NHC-Ag(I) Complexes | Various ketones (e.g., isatins) | Terminal alkynes | Mild conditions, in air, no additive required | High activity and efficiency under aerobic conditions. researchgate.net |

| Indium(III) Halides | Aldehydes and ketones | Terminal alkynes | Catalytic In(III) | Dual activation of both nucleophile and electrophile. nih.gov |

| Pd(PPh₃)₄ | Used in domino reactions starting with tertiary propargylic alcohols | Aryl iodides as coupling partners | K₂CO₃, CH₃CN | Enables one-pot synthesis of complex heterocyclic structures from alkynyl alcohols. organic-chemistry.org |

Comprehensive Spectroscopic and Chromatographic Characterization of 3 Methyl 1 Octyn 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 3-Methyl-1-octyn-3-ol, ¹H and ¹³C NMR provide direct evidence of its carbon skeleton and the connectivity of its atoms.

Typical ¹H NMR spectral data for a related compound, 1-octyn-3-ol (B1346985), in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be extrapolated to this compound. orgsyn.org The terminal alkyne proton (C≡C-H) appears as a doublet, while the hydroxyl proton (-OH) presents as a broad, variable signal. orgsyn.org The protons on the carbon chain exhibit multiplets at distinct chemical shifts. orgsyn.org

¹³C NMR spectroscopy further corroborates the structure, with distinct signals for the acetylenic carbons, the carbinol carbon, and the aliphatic carbons of the octyl chain. orgsyn.org

Table 1: Representative ¹H and ¹³C NMR Data for the 1-Octyn-3-ol Moiety orgsyn.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C≡C-H | 2.42 (d) | 72.6 (C-1) |

| C≡C -H | - | 85.1 (C-2) |

| C H-OH | 4.33 (m) | 62.0 (C-3) |

| -OH | variable (broad) | - |

| Alkyl Chain | 0.86 - 1.65 (m) | 13.9 - 37.4 |

Note: Data is for the parent compound 1-octyn-3-ol and serves as a reference. The presence of a methyl group at the C-3 position in this compound would alter the spectrum accordingly, notably by replacing the methine signal with a quaternary carbon signal and adding a methyl signal.

Application of Chiral Shift Reagents

To distinguish between the enantiomers of chiral alcohols like this compound, chiral shift reagents (CSRs) are employed in NMR spectroscopy. orgsyn.orgunipi.ittcichemicals.com These reagents, often lanthanide-based complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium III), form diastereomeric complexes with the chiral analyte. orgsyn.org This interaction induces differential shifts in the NMR signals of the two enantiomers, allowing for their quantification. bhu.ac.in

For instance, in the analysis of 1-octyn-3-ol, the use of a europium-based chiral shift reagent caused a downfield shift of the proton on the chiral carbinol carbon to approximately 11 ppm in CDCl₃. orgsyn.org Crucially, the signal for the (R)-enantiomer was shifted about 0.5 ppm further downfield than that of the (S)-enantiomer, enabling the determination of enantiomeric excess. orgsyn.org A similar approach can be applied to this compound, where the signals of the protons proximate to the chiral center would be resolved for each enantiomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₆O), HRMS would yield a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula. epa.gov This technique distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and then identifies them based on their mass spectra. researchgate.net For this compound, GC-MS analysis is crucial for assessing its purity by detecting and identifying any volatile impurities. notulaebotanicae.ro The gas chromatogram would show a primary peak corresponding to this compound, with its retention time being a characteristic property under specific chromatographic conditions. Any other peaks would indicate the presence of impurities.

The mass spectrometer fragments the eluted compounds into characteristic patterns. The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds. libretexts.orgdocbrown.info Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation pattern serves as a molecular fingerprint for positive identification.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. mdpi.com For chiral compounds like this compound, HPLC is particularly valuable for determining enantiomeric and diastereomeric purity. nih.gov

Chiral Stationary Phase HPLC

The most direct method for separating enantiomers is through HPLC using a chiral stationary phase (CSP). mdpi.comphenomenex.com These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols. phenomenex.com

An alternative approach involves the derivatization of the chiral alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. mdpi.comresearchgate.netresearchgate.net For example, racemic 1-octyn-3-ol has been successfully separated by converting the enantiomers into diastereomeric esters using a chiral acid, followed by separation on a silica (B1680970) gel column. mdpi.comresearchgate.net This method not only allows for the preparative separation of enantiomers but also aids in the determination of their absolute configurations. mdpi.com

Table 2: HPLC Enantioseparation Approaches

| Method | Principle | Stationary Phase | Outcome |

| Chiral Stationary Phase HPLC | Direct separation of enantiomers based on differential interaction with a chiral selector. phenomenex.com | Chiral (e.g., polysaccharide-based) | Baseline separation of enantiomers, allowing for quantification of enantiomeric excess. nih.gov |

| Diastereomeric Derivatization HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation. mdpi.com | Achiral (e.g., silica gel) | Separation of diastereomers, enabling enantiomeric purity assessment and preparative resolution. mdpi.comresearchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. orgsyn.org The C≡C-H stretching vibration of the terminal alkyne should appear as a sharp, weak band around 3300 cm⁻¹. orgsyn.org The C≡C triple bond stretching will be observed in the 2100-2260 cm⁻¹ region. orgsyn.org C-H stretching vibrations of the alkyl chain will be present in the 2850-3000 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond, being a symmetric and non-polar bond, typically gives a strong signal in the Raman spectrum, which can be advantageous for its identification. spectrabase.com

Table 3: Expected Vibrational Spectroscopy Bands for this compound orgsyn.orgmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR |

| C≡C-H | Stretching | ~3300 (sharp) | IR |

| C≡C | Stretching | 2100-2260 | IR, Raman (strong) |

| C-H (sp³) | Stretching | 2850-3000 | IR |

Applications of 3 Methyl 1 Octyn 3 Ol As a Versatile Synthon in Complex Chemical Synthesis

Precursor in Fine Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)

3-Methyl-1-octyn-3-ol serves as a crucial intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. ontosight.aiguidechem.com Its bifunctional nature, containing both a hydroxyl group and a terminal alkyne, allows for sequential or simultaneous reactions to build molecular complexity. This makes it an attractive starting material for creating a diverse range of organic compounds. guidechem.com The reactivity of the alkyne allows for the introduction of various functional groups, a key feature in the development of new and effective active ingredients for both medicinal and agricultural applications. For instance, its structural motif is found in compounds investigated for their potential therapeutic properties.

Strategic Intermediate in the Total Synthesis of Bioactive Natural Products

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. sci-hub.se this compound and its derivatives have proven to be valuable intermediates in the construction of complex, biologically active natural products. nih.govmdpi.com The study of natural products has historically driven major advancements in synthetic chemistry, and the use of synthons like this compound is central to this endeavor. sci-hub.se

Role in Prostaglandin (B15479496) Analogue Synthesis via Alkynylalane Reagents

A significant application of this compound derivatives is in the synthesis of prostaglandin analogues. google.com Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals. The synthesis of their analogues often involves the use of alkynylalane reagents derived from substituted 1-octynes, such as this compound. google.com

In a key step, an alkynylalane reagent, formed in situ from a lithiated 1-alkyne and dimethylaluminum chloride, reacts with a protected epoxycyclopentanol. google.com This reaction is highly regioselective, yielding almost exclusively the desired 3-trans-substituted product, which is a crucial intermediate for the elaboration of the full prostaglandin structure. google.com The steric bulk provided by substituents on the 1-octyne (B150090), such as the methyl and hydroxyl groups in this compound, can influence the regioselectivity of the epoxide opening. smolecule.com

Chiral Building Block for Amino Acids and Derivatives

Chiral propargylic alcohols, including enantiomerically pure forms of 1-octyn-3-ol (B1346985), are valuable starting materials for the asymmetric synthesis of important molecules like β-amino acids. researchgate.net A simple, substrate-controlled asymmetric synthesis of (R)-3-aminooctanoic acid has been described starting from commercially available (S)-1-octyn-3-ol. researchgate.net This method involves the conversion of the starting alcohol into a protected propargylic amine with complete inversion of configuration. researchgate.net Subsequent transformations of the alkyne functionality lead to the desired carboxylic acid group, and final deprotection yields the target β-amino acid. researchgate.net The development of synthetic routes to chiral amino acids and their derivatives is of great interest due to their potential use as building blocks in peptidomimetics and as chiral auxiliaries in asymmetric organocatalysis. nih.govbeilstein-journals.org

Utilization in Polymer Chemistry and Material Science

Beyond its applications in the synthesis of small molecules, this compound and related acetylenic alcohols play a role in polymer chemistry and material science, primarily through their involvement in hydrosilylation reactions. mdpi.com

Role in Hydrosilylation Reactions

Hydrosilylation is a fundamental reaction in organosilicon chemistry, widely used for the curing of silicone polymers. mdpi.com The reaction involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com Acetylenic alcohols, including 3-methyl-1-pentyn-3-ol (B165628) and other derivatives of propargyl alcohol, are utilized as inhibitors or moderators in platinum-catalyzed hydrosilylation reactions. mdpi.comgoogle.com

As Initiator or Monomer in Polymerization Processes

The unique bifunctionality of this compound, characterized by a reactive hydroxyl group and a terminal alkyne, positions it as a significant molecule in the field of polymer chemistry. While direct research on the polymerization of this compound is limited, its structural analogues and related acetylenic alcohols have been effectively utilized as both initiators and monomers in various polymerization reactions. The presence of these two distinct functional groups allows for multiple pathways of incorporation into polymeric structures, leading to materials with tailored properties.

One of the most prominent roles for acetylenic alcohols, such as this compound, is as an initiator in ring-opening polymerization (ROP). The hydroxyl group can initiate the polymerization of cyclic esters, such as lactide, caprolactone, and glycolide, to produce polyesters with a terminal alkyne group. This terminal functionality is then available for post-polymerization modification, a highly desirable feature in the synthesis of advanced materials.

A closely related compound, 3-Methyl-1-pentyn-3-ol, has been successfully employed as an initiator in the bulk ring-opening polymerization of L-lactide. sigmaaldrich.comsigmaaldrich.com This process yields polylactide (PLA) chains with a terminal propargyl group, which can then be used in subsequent "click" chemistry reactions, for example, to attach other molecules or to form block copolymers. Given the identical functional groups and similar tertiary alcohol structure, it is scientifically reasonable to infer that this compound would behave similarly as an initiator for ROP. The longer pentyl chain in this compound compared to the ethyl chain in 3-Methyl-1-pentyn-3-ol would be expected to influence the physical properties of the resulting polymer, such as its hydrophobicity and glass transition temperature.

The terminal alkyne group also allows this compound to potentially act as a monomer in its own right. The polymerization of acetylenic monomers can be achieved through various methods, including Ziegler-Natta catalysis, metathesis polymerization, and radical polymerization, to produce polyacetylenes. These polymers are known for their interesting electronic and optical properties. While specific studies on the homopolymerization of this compound are not widely reported, the general reactivity of acetylenic alcohols suggests its feasibility. ontosight.aisigmaaldrich.com

Furthermore, the dual functionality of this compound makes it a candidate for A2B2-type polycondensation reactions, where the hydroxyl and alkyne groups can react with appropriate comonomers to form polyesters, polyethers, or other condensation polymers. The alkyne unit within the polymer backbone can introduce rigidity and be a site for further chemical modification.

The table below summarizes the characteristics of this compound and its relevance as a polymerization initiator, drawing a parallel with the documented use of 3-Methyl-1-pentyn-3-ol.

| Feature | This compound | 3-Methyl-1-pentyn-3-ol |

| Molar Mass | 140.22 g/mol | 98.14 g/mol sigmaaldrich.com |

| Structure | ||

| Functional Groups | Tertiary Alcohol, Terminal Alkyne | Tertiary Alcohol, Terminal Alkyne sigmaaldrich.com |

| Role in ROP | Potential Initiator | Documented Initiator for L-lactide ROP sigmaaldrich.comsigmaaldrich.com |

| Resulting Polymer | Alkyne-terminated polyester (B1180765) (e.g., PLA) | Alkyne-terminated polylactide sigmaaldrich.comsigmaaldrich.com |

In a study on the effect of various alcohol initiators on the ring-opening polymerization of L-lactide using a stannous octoate catalyst, it was found that the choice of initiator significantly impacts the molecular weight and yield of the resulting poly(L-lactide) (PLLA). researchgate.net For instance, the use of 1-octanol (B28484) as an initiator resulted in PLLA with specific molecular weight characteristics. researchgate.net While this study did not use this compound, it demonstrates the principle that the structure of the alcohol initiator, including chain length, plays a crucial role in determining the final polymer properties.

The following table presents a hypothetical scenario for the properties of PLLA initiated with this compound, based on the data for similar initiators.

| Initiator | Resulting Polymer | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 1-Octanol researchgate.net | PLLA-Oct | 10,500 | 13,200 | 1.26 |

| 3-Methyl-1-pentyn-3-ol sigmaaldrich.comsigmaaldrich.com | Propargyl-terminated PLLA | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

| This compound | Alkyne-terminated PLLA | Hypothetical | Hypothetical | Hypothetical |

Investigation of Biological Activities and Structure Activity Relationships of 3 Methyl 1 Octyn 3 Ol and Its Analogues

Antimicrobial and Antiviral Activity Assessments

The investigation into the antimicrobial and antiviral properties of 3-methyl-1-octyn-3-ol has primarily been conducted through the analysis of essential oils in which it is a constituent. The essential oil extracted from the seeds of Oenanthe crocata, an endemic plant of Sardinia and Corsica, contains this compound. acs.orgresearchgate.net Evaluations of this oil have demonstrated moderate antibacterial activity against specific bacterial strains, namely Streptococcus faecalis and Bacillus lentus. acs.orgresearchgate.net However, the same essential oil did not exhibit significant antiviral activity in the assays performed. acs.orgresearchgate.net

Further research into related acetylenic compounds has shown that 1-octyn-3-ol (B1346985) can reduce the biosynthesis of fumonisin B1, a mycotoxin produced by Fusarium verticillioides. researchgate.net Predictive models based on chemical structure have assigned a low probability (0.119) for this compound having a functional use as an antimicrobial agent. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not extensively documented in the available scientific literature. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. bldpharm.com

To provide context, data for the structurally related analogue, 1-octen-3-ol (B46169), are often examined. Studies on 1-octen-3-ol have determined its antimicrobial efficacy against a range of microorganisms. epa.gov For instance, 1-octen-3-ol has shown potent activity against Gram-positive bacteria. epa.gov The MIC and MBC values for 1-octen-3-ol against various bacteria are detailed below.

| Bacterial Type | Test Organism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus | 1.0 | 4.0 |

| Bacillus subtilis | 1.0 | 4.0 | |

| Staphylococcus epidermidis | 1.0 | 4.0 | |

| Gram-negative | Escherichia coli | 2.0 | 8.0 |

| Pseudomonas aeruginosa | 2.0 | 8.0 |

Cellular Mechanism of Action Studies (e.g., Membrane Permeability)

The precise cellular mechanism of action for this compound has not been fully elucidated. However, research on its analogues suggests a likely mode of action involving the disruption of cellular membranes. Studies on 1-octen-3-ol indicated that its antimicrobial effects are due to its ability to alter the permeability of the cell membrane, leading to the leakage of cellular constituents. epa.gov

This mechanism is common among similar compounds. For example, 3-pentyn-1-ol, another acetylenic alcohol, is believed to exert its antimicrobial effects by integrating into the hydrophobic core of microbial cell membranes. ontosight.ai This integration disrupts the membrane's structural integrity, which increases its permeability and ultimately leads to cell lysis. ontosight.ai Further studies on essential oils containing the related compound 1-octyn-3-ol have shown that treatment can lead to the depolarization of the mitochondrial membrane potential in cells. scispace.com This suggests that in addition to general membrane disruption, specific effects on the membranes of organelles like mitochondria may also play a role in the compound's biological activity.

Toxicological Research and Cytotoxicity Evaluations

Toxicological research has identified this compound as a toxic component within the essential oil of certain plants, such as the seeds of Oenanthe crocata. acs.org The evaluation of this essential oil confirmed its cytotoxic activities. researchgate.net

The cytotoxic potential of the alkyne functional group is an area of active research. In one study, various terminal alkynes, including 1-octyne (B150090), were used as precursors to synthesize a series of 2,3-diyne-1,4-naphthoquinone derivatives. uclan.ac.uk These synthesized compounds were then evaluated for their cytotoxic potential against several human tumor cell lines, including ovarian adenocarcinoma (OVCAR-8), metastatic prostate cancer (PC-3M), and bronchoalveolar lung carcinoma (NCI-H358M), with some derivatives showing potent cytotoxic activity. uclan.ac.uk Additionally, fractions of a Plumbago indica root bark extract containing 1-octyn-3-ol were assessed for cytotoxicity against HeLa cancer cells. nih.gov

In vitro and in vivo Toxicity Models

A variety of in vitro and in vivo models have been employed to assess the toxicity and cytotoxicity of this compound and its analogues.

In vitro models are crucial for initial toxicity screening. The cytotoxic activity of the essential oil from Oenanthe crocata seeds, which contains this compound, was evaluated, implying the use of cell-based assays. acs.orgresearchgate.net For related fungal volatile organic compounds (VOCs) like 1-octen-3-ol, in vitro cytotoxicity has been tested using human lung carcinoma epithelial cell lines and human embryonic cells. acs.org

In vivo models provide data on the effects of a substance within a whole, living organism. While specific in vivo studies on this compound are limited, research on its close analogue, 1-octyn-3-ol, has been conducted. The acute aquatic toxicity of 1-octyn-3-ol was determined using the fathead minnow (Pimephales promelas) as a model organism.

| Compound | Test Duration | LC50 (mmol/L) | Mode of Action |

|---|---|---|---|

| 1-Octyn-3-ol | 96 hours | 0.239 | Type II (Polar Narcosis) |

Metabolic Pathways and Metabolite Identification

Direct studies on the metabolic pathways of this compound are scarce. However, its metabolism can be inferred from its chemical structure and studies on related acetylenic alcohols. As a tertiary alcohol, this compound lacks a hydrogen atom on the hydroxyl-bearing carbon, making it a poor substrate for alcohol dehydrogenase (ADH), a primary enzyme in alcohol metabolism.

The metabolism of alkynes in biological systems is known to proceed through several key pathways, primarily involving oxidation. acs.org Enzymes of the cytochrome P450 (CYP) superfamily are central to this process. nih.govacs.org The oxidation of the carbon-carbon triple bond by CYP enzymes can produce highly reactive intermediates such as ketenes. nih.gov These intermediates can then be hydrolyzed to form carboxylic acid derivatives or be detoxified by conjugation with nucleophiles like glutathione. nih.gov

Studies on the simple acetylenic alcohol, propargyl alcohol (2-propyn-1-ol), in rats and mice have provided a detailed model for this class of compounds. acs.org The proposed metabolic pathway involves:

Oxidation: Propargyl alcohol is oxidized, likely by CYPs (specifically CYP2E1), to the aldehyde 2-propynal (B127286) and subsequently to 2-propynoic acid. This metabolic activation can be linked to cytotoxicity.

Conjugation: The alcohol itself, or its metabolites, can undergo conjugation reactions. This includes glucuronidation of the alcohol group or, more significantly, conjugation of the reactive alkyne group with glutathione, leading to the formation of various thioether metabolites that are excreted in urine. acs.orgresearchgate.net

Role in Chemical Ecology and Semiochemistry (Comparative Studies with Related Compounds like 1-Octen-3-ol)

While this compound itself is not widely studied in chemical ecology, its analogues, particularly 1-octen-3-ol and the synthetic compound 1-octyn-3-ol, are well-known semiochemicals, which are chemicals that mediate interactions between organisms. acs.org

1-octen-3-ol, often called "mushroom alcohol," is a potent attractant for a wide range of blood-feeding insects, including many species of mosquitoes and sandflies. It is a component of vertebrate breath and sweat, acting as a kairomone that helps these insects locate their hosts.

Comparative field studies have been conducted to assess the attractant properties of 1-octyn-3-ol relative to 1-octen-3-ol for mosquitoes in a freshwater swamp environment. These studies revealed that both compounds attract a similar range of mosquito species. A key finding was the importance of stereochemistry: the (R)-enantiomer of both 1-octen-3-ol and 1-octyn-3-ol was generally more attractive to mosquitoes than the (S)-enantiomer. Interestingly, while attractive to many mosquito genera like Anopheles and Aedes, 1-octen-3-ol and its analogues have been found to act as repellents for mosquitoes of the Culex genus.

| Compound | Enantiomer | Relative Attractiveness |

|---|---|---|

| 1-Octen-3-ol | (R)-(-)-isomer | Generally attracted more species and greater numbers |

| (S)-(+)-isomer | Less attractive than the (R)-isomer | |

| 1-Octyn-3-ol | (R)-isomer | Attracted greater numbers of mosquitoes than the (S)-isomer |

| (S)-isomer | Equally or slightly less attractive than control (CO2 only) |

Insect Attractant/Repellent Properties and Behavioral Assays

The investigation into the semiochemical properties of this compound and its structural analogues reveals a complex and often species-specific pattern of attraction and repellency among insects. While research directly on this compound is limited in the public domain, studies on closely related acetylenic alcohols, such as 1-octyn-3-ol and 4-ethyl-1-octyn-3-ol (B1581820), provide significant insights into the structure-activity relationships governing insect behavior.

Field studies conducted in Florida evaluated the responses of various mosquito species to traps baited with enantiomers of the synthetic compound 1-octyn-3-ol, a close analogue of this compound. researchgate.net These studies demonstrated that mosquito species were attracted to the enantiomers of 1-octyn-3-ol, although the specific responses varied among species. researchgate.net This suggests that the presence of the acetylenic bond and the hydroxyl group, common to both 1-octyn-3-ol and this compound, are key structural features for eliciting a behavioral response in these insects.

In a different context, the analogue 4-ethyl-1-octyn-3-ol was identified as one of several volatile compounds emitted from cotton plants infested with the cotton aphid, Aphis gossypii. frontiersin.org These aphid-induced plant volatiles were found to be attractive to the predatory lady beetle, Hippodamia variegata. frontiersin.org Behavioral assays using a Y-tube olfactometer confirmed that 4-ethyl-1-octyn-3-ol was attractive to both adult males and females of this natural enemy, highlighting its role as a kairomone that can mediate tritrophic interactions. frontiersin.org

The behavioral impact of these compounds can be dose-dependent, acting as an attractant at low concentrations and a repellent at higher concentrations. mdpi.comfiu.edu For instance, the related C8 alcohol, 1-octen-3-ol, demonstrates this dual effect. nih.govresearchgate.net While it is a known attractant for several mosquito species like Anopheles and Aedes, it has been shown to be a repellent for the Southern House Mosquito, Culex quinquefasciatus, at higher doses. nih.govresearchgate.netf1000research.com This dose-dependent functionality underscores the complexity of olfactory-driven behaviors in insects and is a critical consideration in structure-activity relationship studies.

Table 1: Summary of Behavioral Assays for Analogues of this compound

Olfactory Receptor Binding and Activation Studies

The behavioral responses of insects to compounds like this compound and its analogues are initiated by their interaction with specific olfactory receptors (ORs) located on the insect's antennae and maxillary palps. fiu.edu Studies on the analogue 1-octyn-3-ol have provided valuable information on these molecular interactions.

Research on the Southern House Mosquito, Culex quinquefasciatus, has identified specific ORs that are sensitive to 1-octyn-3-ol. nih.gov An antennal receptor, CquiOR114b, was found to respond to enantiomers of 1-octyn-3-ol, showing a preference for the (S)-isomer. nih.gov In the same study, another receptor, CquiOR118b, which is highly expressed in the maxillary palps, demonstrated remarkable enantioselectivity towards the related compound (R)-1-octen-3-ol and also showed selectivity for (R)-1-octyn-3-ol over its (S)-antipode. nih.govf1000research.com This differential tuning of various receptors to specific stereoisomers and structural analogues allows the insect to perceive and discriminate a wide range of chemical cues from its environment. nih.gov

Further investigation into the olfactory system of Cx. quinquefasciatus involved screening a panel of physiologically relevant ligands against odorant-binding proteins (OBPs). nih.gov OBPs are soluble proteins found in the sensillar lymph that are thought to bind and transport odorants to the olfactory receptors. nih.gov In these binding assays, 1-octyn-3-ol was shown to be a moderately effective competitor for binding to CquiOBP1, indicating a potential role for this OBP in the perception of acetylenic alcohols. nih.gov

Table 2: Olfactory Receptor and Protein Interactions for 1-Octyn-3-ol

Biosynthetic Pathways and Enzymatic Formation in Biological Systems (e.g., Lipoxygenase and Hydroperoxide Lyase pathways for related compounds)

The biosynthesis of C8 volatile compounds, such as the related alcohol 1-octen-3-ol, in fungi and plants is well-documented and primarily occurs through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway. mdpi.comjmb.or.kr This metabolic cascade, also known as the oxylipin pathway, utilizes polyunsaturated fatty acids (PUFAs) as precursors. frontiersin.orgmdpi.com

The process is initiated by the enzyme lipoxygenase, a non-heme iron-containing dioxygenase. mdpi.com LOX catalyzes the regio- and stereo-specific dioxygenation of PUFAs like linoleic acid or linolenic acid. mdpi.comuliege.be In the formation of 1-octen-3-ol, linoleic acid is oxidized by a specific LOX to form 10-hydroperoxyoctadecadienoic acid (10-HPODE). jmb.or.kr

The subsequent and final step is catalyzed by a hydroperoxide lyase (HPL). jmb.or.kruliege.be HPL is a cytochrome P450 enzyme that cleaves the fatty acid hydroperoxide at a specific point. nih.gov In this case, HPL cleaves the 10-HPODE molecule to yield the 8-carbon volatile, (R)-(-)-1-octen-3-ol, and a 10-carbon oxo-acid, 10-oxo-decanoic acid. jmb.or.kr

This enzymatic pathway has been successfully reconstituted in a heterologous host. Researchers have reported the biosynthesis of (R)-(-)-1-octen-3-ol by co-expressing lipoxygenase and hydroperoxide lyase genes from the mushroom Tricholoma matsutake in the yeast Saccharomyces cerevisiae. jmb.or.kr The recombinant yeast, when supplied with linoleic acid, was able to produce the C8 alcohol, confirming the central role of the LOX/HPL pathway in its formation. jmb.or.kr While the specific biosynthetic pathway for this compound has not been detailed, the LOX/HPL pathway for the closely related 1-octen-3-ol provides a strong model for how such C8 alcohols are naturally produced in biological systems.

Theoretical and Computational Chemistry Studies of 3 Methyl 1 Octyn 3 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, offering a window into the electronic structure of molecules. scribd.com Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are employed to approximate the solutions to the Schrödinger equation for many-electron systems, providing detailed information about molecular orbitals and reactivity. scribd.comresearchgate.net For molecules like 3-methyl-1-octyn-3-ol, these calculations can predict key electronic properties that govern its chemical behavior.

Research on similar aliphatic compounds often utilizes QM methods to develop Quantitative Structure-Activity Relationship (QSAR) models. ias.ac.in For instance, studies on a series of aliphatic alcohols and alkynes have used the B3LYP/6-31G(d) level of theory to calculate quantum chemical descriptors. ias.ac.in These descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

While specific DFT calculations for this compound are not widely published, data from the closely related isomer, 3-octyn-2-ol, provide a strong indication of the expected results. DFT studies on this isomer at the B3LYP/6-311+G(d,p) level reveal its electronic characteristics. The HOMO is primarily localized on the carbon-carbon triple bond, while the LUMO is dominated by the antibonding π* orbital of the same group. This electronic distribution is key to understanding its susceptibility to electrophilic additions at the triple bond.

Table 1: Predicted Electronic Properties of the Isomer 3-Octyn-2-ol using DFT

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | 5.2 eV | Indicates moderate reactivity. |

| Dipole Moment | 1.8 D | Shows polarization towards the hydroxyl group. |

| Partial Charge (C-OH) | -0.32 e | Highlights the electron density around the carbinol carbon. |

| Partial Charge (O of -OH) | -0.68 e | Indicates the electronegativity of the oxygen atom. |

| Data sourced from DFT calculations on the isomer 3-octyn-2-ol, which serves as a model for this compound. |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. A key application is molecular docking, which predicts how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method is instrumental in drug discovery and in understanding the biological activity of compounds.

Docking studies have been performed on compounds structurally related to this compound to evaluate their potential biological activities. In a study analyzing the chemical composition of Coffea arabica seed extracts, molecular docking was used to assess the antibacterial and anticancer potential of its constituents. nih.gov One of the identified compounds, 4-ethyl-1-octyn-3-ol (B1581820), a close analog of this compound, was part of this computational evaluation. nih.gov Such studies involve placing the ligand into the active site of a target protein and using a scoring function to estimate the binding affinity. The results can help identify potential biological targets and guide further experimental research.

The process of molecular modeling and docking is facilitated by sophisticated software that allows for the visualization of protein-ligand interactions, analysis of binding pockets, and prediction of binding energetics. chemcomp.com For this compound, these studies could reveal potential interactions with enzymes or receptors, providing a hypothesis for its biological role or mechanism of action.

Conformation Analysis and Conformational Landscapes

Flexible molecules like this compound can exist in multiple spatial arrangements, known as conformations. Conformation analysis aims to identify the stable conformers and determine their relative energies, creating a "conformational landscape." This landscape is crucial as the biological activity and physical properties of a molecule often depend on its preferred three-dimensional shape.

Computational methods, particularly DFT, are highly effective for mapping conformational landscapes. Studies on related chiral alcohols have demonstrated that chiroptical spectra are extremely sensitive to molecular conformation. researchgate.net By combining experimental data with DFT and Time-Dependent DFT (TDDFT) calculations, researchers can elucidate the conformational ensembles of molecules. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 0.85 | 18 |

| Gauche 2 | ~-60° | 0.85 | 17 |

| This table is a representative example of what a conformational analysis would yield and is not based on published experimental data for this specific molecule. |

Prediction of Spectroscopic Properties

Computational chemistry provides the ability to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions are valuable for confirming the identity of a synthesized compound and for interpreting experimental data.

DFT calculations are commonly used to predict the vibrational frequencies corresponding to IR absorption bands and the chemical shifts of NMR signals. For the related isomer 3-octyn-2-ol, computational models have been used to predict its key spectral features. The calculated vibrational frequencies can be compared with experimental FTIR spectra to assign specific bands to functional groups. Similarly, predicted NMR chemical shifts, after appropriate scaling, can be matched with experimental spectra to aid in structural elucidation.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for Alkynyl Alcohols

| Spectroscopy | Feature | Predicted Range (Computational) | Typical Experimental Range |

| FTIR | O–H stretch | Corresponds to ~3350 cm⁻¹ (broad) | 3200–3600 cm⁻¹ (broad) |

| C≡C stretch | Corresponds to ~2150 cm⁻¹ (sharp) | 2100–2260 cm⁻¹ (sharp) | |

| C–O stretch | Corresponds to ~1100 cm⁻¹ | 1050–1150 cm⁻¹ | |

| ¹³C NMR | C-OH carbon | Corresponds to ~68 ppm | 60–70 ppm |

| C≡C carbons | Corresponds to ~83 ppm | 70-90 ppm | |

| Data based on typical values and computational results for the isomer 3-octyn-2-ol. |

Comparing theoretically calculated spectra with observed spectra is a powerful method for validating both the chemical structure and the computational model used. mdpi.com

Environmental Fate and Degradation Studies of 3 Methyl 1 Octyn 3 Ol

Biodegradation Pathways in Aquatic and Terrestrial Environments

Direct biodegradation studies on 3-methyl-1-octyn-3-ol are not extensively documented in scientific literature. However, its degradation pathways can be inferred from research on structurally similar compounds, namely tertiary alcohols and acetylenic compounds.

Aquatic Environments:

In aquatic systems, the biodegradation of this compound is expected to be influenced by the presence of adapted microbial communities. Studies on other tertiary alcohols, such as tertiary butyl alcohol (TBA), indicate that they are susceptible to biodegradation, although often at a slower rate than primary or secondary alcohols vt.eduiwaponline.comvt.eduapi.org. Aerobic conditions are generally more favorable for the breakdown of these compounds vt.eduapi.org. Microorganisms capable of utilizing acetylenic compounds as a carbon and energy source, termed "acetylenotrophs," have been identified in various aquatic environments nih.govresearchgate.net. The initial step in the aerobic biodegradation of acetylenic compounds often involves hydration of the triple bond, catalyzed by enzymes like acetylene (B1199291) hydratase, to form an enol which then tautomerizes to a more readily degradable ketone or aldehyde nih.gov. Subsequent oxidation can lead to the cleavage of the carbon chain and eventual mineralization to carbon dioxide and water.

Terrestrial Environments:

In soil and sediment, the biodegradation of this compound is anticipated to follow similar principles. The presence of a diverse microbial population in soil can facilitate its breakdown. Research on the biodegradation of TBA in subsurface soils has shown that indigenous microflora can metabolize this tertiary alcohol vt.eduvt.edunih.gov. The rate of degradation is often influenced by factors such as soil type, organic matter content, temperature, and the presence of oxygen nih.gov. For instance, higher temperatures generally increase the rate of microbial activity and thus biodegradation nih.gov. The mobility and bioavailability of the compound in soil, which are affected by its moderate water solubility and potential for sorption to organic matter, will also play a crucial role in its accessibility to microorganisms.

It is plausible that the degradation of this compound in both aquatic and terrestrial environments proceeds through initial oxidation of the alcohol group to a ketone, followed by or concurrent with the hydration and subsequent cleavage of the acetylenic bond. The resulting intermediates would likely be more readily biodegradable linear or branched-chain organic acids and alcohols.

Photodegradation Mechanisms

The presence of a carbon-carbon triple bond and its allylic alcohol structure suggests that this compound may be susceptible to photodegradation in the environment, particularly in sunlit surface waters and the atmosphere.

Aqueous Photolysis:

In aquatic environments, direct photolysis by sunlight may be limited if the compound does not absorb light significantly within the solar spectrum reaching the Earth's surface. However, indirect photolysis is likely to be a more significant degradation pathway. This process involves the reaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and organic peroxy radicals. Unsaturated alcohols have been shown to be susceptible to oxidation by these reactive species uclan.ac.ukoup.comnih.gov. The hydroxyl radical, in particular, is a powerful and non-selective oxidant that can initiate the degradation of many organic compounds in water oup.comnih.gov. The reaction of •OH with the triple bond or the carbon-hydrogen bonds of this compound would lead to the formation of various oxygenated intermediates, such as aldehydes, ketones, and carboxylic acids, which may then undergo further degradation mdpi.com.

Atmospheric Photodegradation:

Although this compound has a relatively low vapor pressure, any portion that volatilizes into the atmosphere will be subject to rapid degradation. The primary atmospheric degradation mechanism for organic compounds is reaction with hydroxyl radicals. The estimated atmospheric half-life for the reaction of unsaturated alcohols with •OH is typically in the range of hours, indicating that this would be a significant removal process uclan.ac.uk. The degradation products in the atmosphere would likely include smaller carbonyl compounds and carbon dioxide.

Environmental Impact Assessment and Ecotoxicology

The ecotoxicological profile of this compound is not well-defined through direct testing. However, data from related propargylic alcohols provide valuable insights into its potential environmental impact.

Aquatic Toxicity:

Studies on a range of propargylic alcohols have demonstrated their toxicity to aquatic organisms, particularly algae nycu.edu.tw. The toxicity is influenced by the specific structure of the alcohol, including the chain length and the position of the functional groups nycu.edu.tw. Tertiary propargylic alcohols have been identified as being toxic, with their toxicity generally increasing with greater hydrophobicity (log Kow) nycu.edu.tw.

A study on the toxicity of 34 different propargylic alcohols to the green alga Pseudokirchneriella subcapitata provides a basis for estimating the potential toxicity of this compound nycu.edu.tw. The median effective concentrations (EC50) for tertiary propargylic alcohols in this study varied, but generally indicated a moderate level of toxicity.

| Compound Name | Molecular Weight ( g/mol ) | Log Kow (estimated) | EC50 (mg/L) - Final Yield | EC50 (mg/L) - Growth Rate |

| 2-Methyl-3-butyn-2-ol | 84.1 | 0.3 | 1464.8 | 4567.8 |

| 3-Methyl-1-pentyn-3-ol (B165628) | 98.2 | 1.1 | 355.9 | 945.9 |

| 1-Ethynyl-1-cyclohexanol | 124.2 | 1.7 | 72.6 | 305.4 |

| 3,5-Dimethyl-1-hexyne-3-ol | 126.2 | 2.0 | 50.7 | 198.4 |

Data adapted from a study on the toxicity of propargylic alcohols to Pseudokirchneriella subcapitata nycu.edu.tw.

Based on these data, it can be inferred that this compound, with a molecular weight of 140.22 g/mol , would likely exhibit toxicity to algae in the range of the more hydrophobic tertiary propargylic alcohols. The European Chemicals Agency (ECHA) classifies some propargylic alcohols as toxic to aquatic life with long-lasting effects cdhfinechemical.com.

Bioaccumulation Potential:

The environmental risk of this compound is a function of its potential release into the environment, its persistence, and its toxicity. As a fragrance ingredient, it is likely to be released into wastewater mst.dkoup.comjournaljaeri.comresearchgate.netresearchgate.net. While it is expected to undergo biodegradation and photodegradation, the rates of these processes under various environmental conditions are not fully known. Given its likely moderate aquatic toxicity, significant releases could pose a risk to aquatic ecosystems.

Future Perspectives and Emerging Research Avenues for 3 Methyl 1 Octyn 3 Ol

Development of Novel Green Synthetic Methodologies

The future synthesis of 3-methyl-1-octyn-3-ol and related tertiary propargylic alcohols is increasingly geared towards "green" methodologies that prioritize sustainability, efficiency, and safety. Research is moving away from stoichiometric reagents and harsh conditions towards catalytic and biocatalytic approaches.

A primary focus is the development of solvent-free or aqueous-based synthetic routes. For instance, methods for the alkynylation of ketones promoted by bases like potassium tert-butoxide under solvent-free conditions have shown good to excellent yields for tertiary propargylic alcohols. researchgate.net These methods reduce volatile organic compound (VOC) emissions and simplify product purification. Another approach involves the use of catalytic amounts of transition-metal-free promoters, such as tetrabutylammonium (B224687) chloride with a solid base, to facilitate the nucleophilic addition of acetylenes to ketones. researchgate.net

Biocatalysis represents a significant frontier for the green synthesis of chiral alcohols. bohrium.commagtech.com.cn While not yet specific to this compound, the principles of using whole-cell systems or isolated enzymes for the asymmetric reduction of ketones are directly applicable. magtech.com.cnrsc.org The advantages include high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the avoidance of toxic heavy metals. magtech.com.cnnih.gov Future research will likely focus on identifying or engineering enzymes capable of accommodating the steric bulk of substrates like 2-octanone (B155638) to produce enantiomerically pure (R)- or (S)-3-methyl-1-octyn-3-ol, which are valuable chiral building blocks. magtech.com.cnoup.com Microalgal photo-biocatalysis, which uses light energy to regenerate necessary cofactors, presents an even more sustainable route, potentially reducing the need for co-substrates and further enhancing the economic and environmental viability of the process. oup.com

| Green Synthesis Strategy | Key Advantages | Relevant Research Area |

| Solvent-Free Synthesis | Reduced VOCs, simplified purification | Base-promoted alkynylation of ketones researchgate.net |

| Biocatalytic Asymmetric Reduction | High enantioselectivity, mild conditions, reduced waste | Whole-cell and enzymatic synthesis of chiral alcohols bohrium.commagtech.com.cnrsc.org |

| Photo-Biocatalysis | In-situ cofactor regeneration, use of light energy | Asymmetric reduction of ketones by microalgae oup.com |

| Transition-Metal-Free Catalysis | Avoidance of toxic and expensive heavy metals | Base-catalyzed nucleophilic addition researchgate.net |

Exploration in Advanced Catalysis and Nanomaterials

The distinct chemical functionalities of this compound make it a target for exploration in advanced catalysis and the development of novel nanomaterials. The terminal alkyne group is particularly reactive and can participate in a wide range of catalytic transformations.

One emerging area is the use of acetylenic alcohols as modifiers or inhibitors in catalysis. fcad.com They can interact with the active sites of precious metal catalysts, a property that can be harnessed to control reaction selectivity. fcad.com For example, in semihydrogenation reactions, modifying a palladium catalyst with electron-poor phosphines has been shown to improve selectivity for the conversion of alkynes to alkenes. nih.gov Future work could explore how this compound or its derivatives can act as tunable ligands or additives to control the outcome of catalytic processes, such as in the selective hydrogenation of poly-unsaturated compounds.